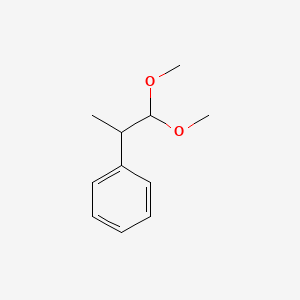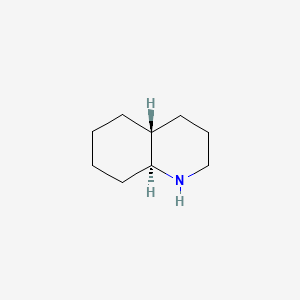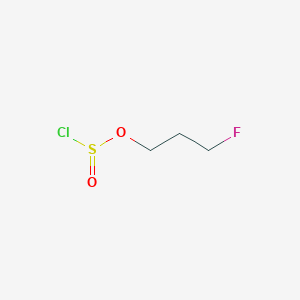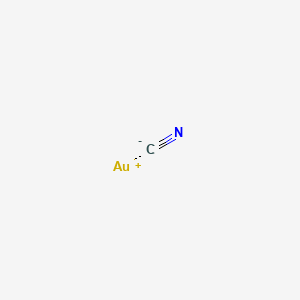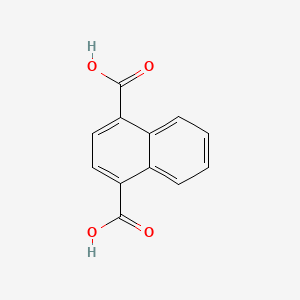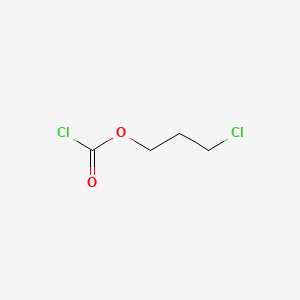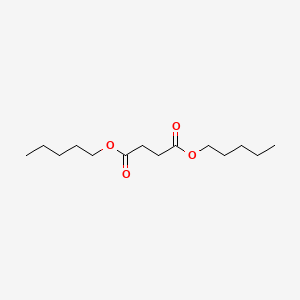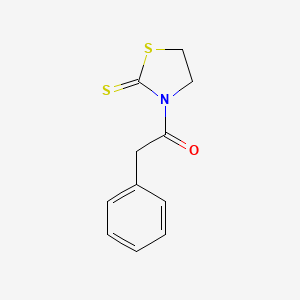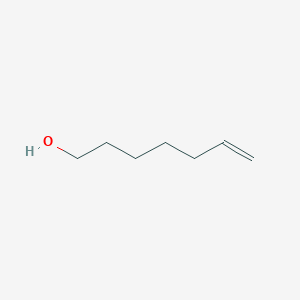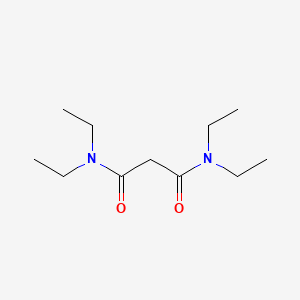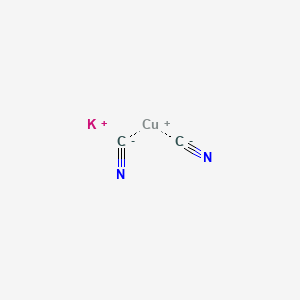
Cuprous potassium cyanide
Descripción general
Descripción
Cuprous Potassium Cyanide is an inorganic compound with the molecular formula C2CuKN2 . It is a monoclinic, prismatic crystal that is practically insoluble in water . It is used in electroplating copper and brass .
Synthesis Analysis
Cuprous Potassium Cyanide can be prepared by evaporating an aqueous solution of Copper(I) Cyanide (CuCN) and Potassium Cyanide (KCN) .
Molecular Structure Analysis
The molecular weight of Cuprous Potassium Cyanide is 154.68 . The percent composition is Carbon 15.53%, Copper 41.08%, Potassium 25.28%, and Nitrogen 18.11% .
Chemical Reactions Analysis
Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .
Physical And Chemical Properties Analysis
Cuprous Potassium Cyanide is a monoclinic, prismatic crystal with a density of 2.38 . It is practically insoluble in water, decomposes to CuCN by cold dilute H2SO4 or heating in water, and is soluble in DMSO .
Aplicaciones Científicas De Investigación
-
- Application : Potassium cyanide is used in the extraction of gold from its ores in a process called gold cyanidation .
- Method : The ore is finely ground and mixed with water to form a slurry, which is then treated with potassium cyanide solution. The gold reacts with the cyanide to form a soluble complex, which can then be separated from the rest of the ore .
- Results : This process allows for the efficient and economical extraction of gold from low-grade ores .
-
- Application : Potassium cyanide is used as a reagent in organic synthesis for the production of nitriles and carboxylic acids .
- Method : The cyanide ion acts as a nucleophile, attacking the carbon in the carbonyl group of a molecule. This results in the formation of a cyanohydrin, which can then be hydrolyzed to give a carboxylic acid .
- Results : This method is used in the synthesis of a wide range of organic compounds .
-
- Application : Potassium cyanide is used in electroplating, specifically in gold and silver plating .
- Method : The metal to be plated is made the cathode in an electrolytic cell, and a solution of the metal cyanide is used as the electrolyte .
- Results : The metal ions are reduced at the cathode and deposit as a thin layer of metal .
-
- Application : Cuprous cyanide is used in electroplating copper . It provides low contact resistance for bolted connections .
- Method : The object to be plated is made the cathode in an electrolytic cell, and a solution of the copper cyanide is used as the electrolyte .
- Results : The copper ions are reduced at the cathode and deposit as a thin layer of copper .
-
- Application : Cuprous cyanide is used as a reagent in the preparation of nitriles .
- Method : The cyanide ion acts as a nucleophile, attacking the carbon in the carbonyl group of a molecule. This results in the formation of a cyanohydrin, which can then be hydrolyzed to give a carboxylic acid .
- Results : This method is used in the synthesis of a wide range of organic compounds .
-
Synthesis of Diamine-CuCN Complexes
- Application : Cuprous cyanide is applied in a widely useful, thiosulfate-assisted, synthesis of a variety of diamine-CuCN complexes .
- Method : The specific method of synthesis would depend on the particular diamine-CuCN complex being synthesized .
- Results : The result is the formation of diamine-CuCN complexes, which can have various applications depending on the specific complex .
-
Electrical Connectors and Fittings
- Application : Cuprous cyanide is used in the plating of steel clamps on battery jumper cables, as well as other electrical connectors and fittings .
- Method : The object to be plated is made the cathode in an electrolytic cell, and a solution of the copper cyanide is used as the electrolyte .
- Results : The copper ions are reduced at the cathode and deposit as a thin layer of copper .
Safety And Hazards
Cuprous Potassium Cyanide is highly toxic. Contact may cause irritation to skin, eyes, and mucous membranes. It may be fatal if swallowed, inhaled, or absorbed through the skin . It is advised to avoid contact with skin and eyes, not to breathe vapors, and not to eat, drink, or smoke when using this product .
Direcciones Futuras
While specific future directions for Cuprous Potassium Cyanide are not mentioned in the search results, there is ongoing research into non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function . This suggests that future research may focus on developing safer alternatives for cyanation reactions.
Propiedades
IUPAC Name |
potassium;copper(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPWEKOUUEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCu(CN)2, C2CuKN2 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901014552 | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Copper(I) potassium cyanide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8059 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cuprous potassium cyanide | |
CAS RN |
13682-73-0 | |
| Record name | POTASSIUM CUPROCYANIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4301 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cuprous potassium cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous potassium cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901014552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium dicyanocuprate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




